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molecular formula C13H20N2 B8672588 2-[2-(Piperidin-1-yl)ethyl]aniline CAS No. 61330-13-0

2-[2-(Piperidin-1-yl)ethyl]aniline

Cat. No. B8672588
M. Wt: 204.31 g/mol
InChI Key: CBTCNONMKJRSAH-UHFFFAOYSA-N
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Patent
US03984421

Procedure details

Platinum oxide catalyst (1.0 g) is added to a solution of 11,12-dihydropyrido[2,1-b][1,3]benzodiazepine (20.0 g) in methanol (550 ml). Hydrogen gas (about 50 psig) is added and hydrogen uptake is completed in about 1 and 2 hours. The catalyst is filtered off, and the filtrate is concentrated to yield 22.0 g of material that crystallizes spontaneously, melting point 36°-38° C. Recrystallization from 150 ml of pentane yields 16.0 g of the title compound, melting point 39°-41° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
11,12-dihydropyrido[2,1-b][1,3]benzodiazepine
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][CH2:8][N:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]3=[N:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[H][H]>[Pt]=O.CO>[NH2:11][C:5]1[CH:4]=[CH:3][CH:2]=[CH:1][C:6]=1[CH2:7][CH2:8][N:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
11,12-dihydropyrido[2,1-b][1,3]benzodiazepine
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC2=C1CCN1C(=N2)C=CC=C1
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
550 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is completed in about 1 and 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)CCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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